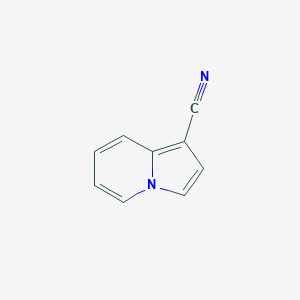

Indolizine-1-carbonitrile

Übersicht

Beschreibung

Indolizine-1-carbonitrile is a nitrogen-containing heterocyclic compound with significant potential in various fields of scientific research This compound is a derivative of indolizine, which is known for its unique structural properties and biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of indolizine-1-carbonitrile can be achieved through various methods. One common approach involves the cyclization of 2-pyridylacetonitrile with suitable reagents. For instance, the reaction of 2-pyridylacetonitrile with aldehydes in the presence of a base can lead to the formation of this compound . Another method involves the use of radical cyclization/cross-coupling reactions, which offer efficient heterocycle construction and high atom- and step-economy .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in achieving industrial-scale synthesis.

Analyse Chemischer Reaktionen

Chemical Reactions and Transformations

Iodine-Catalyzed Reactions: Esters of 1-cyanocyclopropane-1-carboxylic acid can be converted into 3-cyanoindolizines under the influence of a base and iodine . This reaction also works with quinoline and isoquinoline to produce π-expanded indolizines .

Photooxygenation: The photooxygenation of indolizines, including indolizine-1-carbonitrile derivatives, proceeds via a singlet oxygen mechanism, with different pathways in methanol and acetonitrile . In methanol, a peroxidic zwitterion intermediate leads to pyrrole ring opening, while in acetonitrile, a dioxetane intermediate forms across the C2−C3 bond .

Friedel–Crafts Hydroxyalkylation: Indolizines can undergo Friedel–Crafts type hydroxyalkylation at the C3 position with (hetero)arylglyoxals using hexafluoroisopropanol (HFIP) under mild conditions, leading to polyfunctionalized indolizines .

Spectroscopic and Analytical Data

While specific spectroscopic data for this compound were not found in the search results, analogous compounds such as indolizine-1-carboxylate derivatives have been characterized using IR, 1H-NMR, and LC-MS . These methods provide detailed structural information, including key functional groups and molecular weights .

Reaction with Glyoxals

The reaction between indolizines and glyoxals, promoted by hexafluoroisopropanol (HFIP), leads to the formation of α-hydroxyketones at the C3 position . This Friedel-Crafts type hydroxyalkylation is highly efficient under mild conditions .

Wissenschaftliche Forschungsanwendungen

Indolizine-1-carbonitrile is a chemical compound with a core indolizine structure and a carbonitrile group at the 1-position, which has diverse applications, particularly in medicinal chemistry, due to its biological activities .

Scientific Research Applications

Indolizine and its derivatives exhibit a range of biological activities, including anticancer, antitubercular, antioxidant, antimicrobial, analgesic, and anti-inflammatory properties . This makes them suitable candidates for developing new antimicrobial agents .

Antimicrobial activity Several this compound derivatives have demonstrated potential as inhibitors of bacterial protein tyrosine phosphatases (PTPs), which are crucial for the virulence of several pathogenic bacteria .

- Study on this compound derivatives A study identified a novel one-pot, two-step tandem reaction for synthesizing this compound derivatives (5a-i). These compounds were tested against bacteria and fungi, revealing that compound 5b exhibited the most antifungal activity (MICs = 8–32 µg/mL), while compound 5g showed the most antibacterial activity (MICs = 16–256 µg/mL) .

- Molecular docking Molecular docking studies of compounds (5a-i) into fungal 14α-demethylase and bacterial protein tyrosine phosphatase active sites were performed to determine the probable binding modes of compounds 5b and 5g .

- Other studies Additional research indicates that some indolizine derivatives display both antifungal and antibacterial activity against gram-negative and gram-positive bacteria, as well as fungi like Candida albicans and Aspergillus flavus . A series of indolizine-1-carboxylate derivatives have been synthesized and screened for antibacterial activity against E. coli, P. aeruginosa, and S. aureus, with all synthesized compounds showing antimicrobial activity .

Anticancer Activity

Indolizine derivatives have been explored for their anticancer properties .

- Study on liver cancer cells Research has generated a new polycyclic heteroaromatic scaffold consisting of indolizine and pyrrolo[1,2-c]pyrimidine and examined its anticancer effect on liver cancer .

- Inhibition of cell migration and induction of apoptosis A highly efficient approach to a new indolizine scaffold fused with pyrrolo[1,2-c]pyrimidine was achieved via one-pot three-component coupling. The resulting compound significantly inhibited cell migration and induced apoptosis in HepG2 and Huh7 cells via the activation of caspase-3 and cleavage of PARP in a dose-dependent manner .

- Combination treatment Co-treatment of compound 5r with gemcitabine resulted in a significant additional inhibition of cell viability in HepG2 and Huh7 cells, suggesting its potential in developing new chemotype anticancer agents against liver cancers .

Other biological activities Indolizine derivatives have been studied for various other biological activities :

- Antitubercular activity Some derivatives have shown antitubercular activity against the Mycobacterium tuberculosis H37Rv strain .

- Tyrosine phosphatase inhibitors Certain 3-substituted this compound derivatives act as tyrosine phosphatase inhibitors (PTPs), making them potential targets in medicinal chemistry research .

- Anti-inflammatory and analgesic activities Indolizine derivatives possess anti-inflammatory and analgesic properties .

Wirkmechanismus

The mechanism of action of indolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, this compound derivatives have been shown to inhibit key enzymes and signaling pathways involved in cancer cell proliferation and survival . The compound’s ability to bind to specific receptors and enzymes makes it a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole: A structurally related compound with a wide range of biological activities.

Pyridine: Another nitrogen-containing heterocycle with significant applications in medicinal chemistry.

Quinoline: Known for its antimalarial and anticancer properties.

Uniqueness of Indolizine-1-carbonitrile

This compound stands out due to its unique structural features and versatile reactivity. Unlike indole and pyridine, this compound possesses a fused bicyclic structure that imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with enhanced biological activities and material properties .

Biologische Aktivität

Indolizine-1-carbonitrile is a significant compound within the indolizine family, noted for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry, focusing on its antimicrobial, anti-inflammatory, and enzyme inhibition properties.

Synthesis of this compound Derivatives

This compound can be synthesized through various methods, with one notable approach being the 1,3-dipolar cycloaddition reaction . This method involves the reaction of aromatic aldehyde derivatives with malononitrile and other reagents under specific conditions such as ultrasound irradiation. The resulting derivatives have been extensively evaluated for their biological activities.

Synthesis Overview

| Method | Reagents | Conditions |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Aromatic aldehydes, malononitrile, triethylamine | Ultrasound irradiation at room temp |

| Solid-phase synthesis | Various substituted indolizines | Standard laboratory conditions |

Antimicrobial Activity

This compound derivatives have demonstrated significant antimicrobial properties. Studies have shown that specific derivatives exhibit potent activity against both bacterial and fungal strains.

- Antifungal Activity : Compound 5b was identified as having the highest antifungal activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various fungi including Candida albicans and Aspergillus flavus .

- Antibacterial Activity : Compound 5g displayed notable antibacterial effects, with MICs between 16 and 256 µg/mL against gram-positive and gram-negative bacteria .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit phosphatases involved in infectious diseases. Some derivatives showed promising results as inhibitors of bacterial protein tyrosine phosphatases (PTPs), which are crucial for bacterial virulence .

Case Studies

- Study on Antimicrobial Properties :

- Phosphatase Inhibition :

Summary of Findings

The biological activities of this compound derivatives are summarized as follows:

| Activity Type | Key Findings |

|---|---|

| Antimicrobial | Effective against E. coli, S. aureus, fungi |

| Antifungal | Potent against Candida albicans, MICs 8-32 µg/mL |

| Antibacterial | Active against gram-positive/negative bacteria |

| Enzyme Inhibition | Inhibitors of bacterial PTPs |

Eigenschaften

IUPAC Name |

indolizine-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-7-8-4-6-11-5-2-1-3-9(8)11/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMSBSJONUMYEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396041 | |

| Record name | Indolizine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3352-05-4 | |

| Record name | Indolizine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to indolizine-1-carbonitrile derivatives?

A1: Several synthetic routes have been explored for the synthesis of this compound derivatives. One common approach involves a one-pot, two-step tandem reaction utilizing a 1,3-dipolar cycloaddition. This method typically involves reacting an aromatic aldehyde derivative, malononitrile, and a substituted pyridinium salt under ultrasound irradiation in the presence of triethylamine and acetonitrile. [] Another approach employs a [bmim]Cl-promoted domino protocol under solvent-free conditions, reacting aldehydes, isocyanides, and 2-pyridylacetonitrile. [] Finally, ring contractions of 3-azido-4H-quinolizin-4-ones have also been reported as a viable pathway to obtain 3-aminoindolizines, which can be further modified to yield this compound derivatives. [, ]

Q2: What are the potential applications of this compound derivatives in medicinal chemistry?

A2: this compound derivatives have shown promise as potential anti-microbial agents. Studies have demonstrated their activity against both bacteria and fungi. Notably, specific derivatives have exhibited potent antifungal activity against a range of fungal species. []

Q3: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?

A3: While comprehensive SAR studies are limited, some research suggests that the substituents on the this compound core significantly influence its biological activity. For instance, the presence of specific substituents at the 3-position of the indolizine ring has been linked to enhanced antifungal activity. [] Further research is necessary to fully elucidate the impact of structural modifications on the activity and selectivity of these compounds.

Q4: Have any computational chemistry approaches been applied to the study of this compound derivatives?

A4: Yes, molecular docking studies have been employed to understand the potential binding modes of this compound derivatives with their biological targets. Specifically, researchers have docked these compounds into the active sites of fungal 14α-demethylase and bacterial protein tyrosine phosphatase. These studies provide valuable insights into the potential mechanism of action of these compounds and can guide further development of more potent and selective inhibitors. []

Q5: Are there any green chemistry approaches for synthesizing this compound derivatives?

A5: Yes, the use of KF/Al2O3 as a recyclable basic catalyst has been reported for the synthesis of this compound derivatives via a 1,3-dipolar cycloaddition reaction. This method offers several advantages from a green chemistry perspective, including high conversions, short reaction times, and the ability to recover and reuse the catalyst. [] Additionally, the [bmim]Cl-promoted domino protocol utilizes solvent-free conditions, further minimizing the environmental impact of the synthesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.